(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 886953-14-6
VCID: VC4446776
InChI: InChI=1S/C17H16ClN3O3S/c1-23-12-5-4-11(18)15-14(12)19-17(25-15)21-8-6-20(7-9-21)16(22)13-3-2-10-24-13/h2-5,10H,6-9H2,1H3
SMILES: COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4
Molecular Formula: C17H16ClN3O3S
Molecular Weight: 377.84

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone

CAS No.: 886953-14-6

Cat. No.: VC4446776

Molecular Formula: C17H16ClN3O3S

Molecular Weight: 377.84

* For research use only. Not for human or veterinary use.

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone - 886953-14-6

Specification

CAS No. 886953-14-6
Molecular Formula C17H16ClN3O3S
Molecular Weight 377.84
IUPAC Name [4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Standard InChI InChI=1S/C17H16ClN3O3S/c1-23-12-5-4-11(18)15-14(12)19-17(25-15)21-8-6-20(7-9-21)16(22)13-3-2-10-24-13/h2-5,10H,6-9H2,1H3
Standard InChI Key JNDXPYMRKIBDCL-UHFFFAOYSA-N
SMILES COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4

Introduction

The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a heterocyclic organic molecule that integrates multiple functional groups, including a benzo[d]thiazole core, a piperazine ring, and a furan moiety. These structural features make it a potential candidate for various pharmacological applications, particularly in antimicrobial, anticancer, and bioactive studies.

Structural Overview

PropertyDetails
Molecular FormulaC17_{17}H16_{16}ClN3_{3}O3_{3}S
Molecular Weight~377.85 g/mol
Core Functional GroupsBenzo[d]thiazole, Piperazine, Furan
Key Substituents7-Chloro group on benzo[d]thiazole; Methoxy group; Furan ring

The compound's heterocyclic framework is notable for its electronic and steric properties, which influence its biological activity. The benzo[d]thiazole nucleus is often associated with antimicrobial and anticancer properties, while the piperazine ring enhances solubility and receptor binding.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Formation of the benzo[d]thiazole core: Starting from 4-chloroaniline derivatives, cyclization with sulfur-containing reagents yields the benzo[d]thiazole scaffold.

  • Piperazine coupling: The piperazine ring is introduced through nucleophilic substitution or amide bond formation.

  • Furan attachment: The furan moiety is incorporated via acylation or condensation reactions using furan derivatives.

These steps are optimized to maintain regioselectivity and yield high-purity products for biological evaluation.

Antimicrobial Activity

The combination of benzo[d]thiazole and piperazine in the molecular structure has been shown to enhance antimicrobial properties in related compounds. Studies suggest that:

  • The chloro and methoxy substituents improve lipophilicity, aiding membrane penetration.

  • Heterocyclic moieties like furan contribute to binding affinity with bacterial enzymes or DNA .

Antitumoral Potential

Heterocyclic compounds containing benzo[d]thiazole derivatives are known to inhibit tubulin polymerization or interact with DNA topoisomerases, making them effective against cancer cell lines .

Other Applications

The compound's structure suggests potential applications in:

  • CNS-related disorders due to the piperazine ring's ability to modulate neurotransmitter receptors.

  • Anti-inflammatory activities via interaction with COX enzymes.

Analytical Data

TechniqueKey Observations
FTIR SpectroscopyCharacteristic C=O stretching at ~1680 cm1^{-1}; C-Cl stretching at ~750 cm1^{-1}.
NMR SpectroscopyProton signals for methoxy (-OCH3_3) group and aromatic protons distinguishable.
Mass SpectrometryMolecular ion peak at ~378 m/z confirming molecular weight.

These analytical methods confirm the structural integrity and purity of the compound.

Comparative Analysis with Related Compounds

CompoundActivity ProfileStructural Features
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone Antimicrobial and anticancer potentialEthylsulfonyl group enhances hydrophilicity
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide Antimicrobial and antiproliferativeBromophenyl group increases binding affinity

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